

A Technical Guide to the Physical and Chemical Properties of Avarol

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Avarol, a sesquiterpenoid hydroquinone first isolated from the marine sponge Dysidea avara, has garnered significant attention in the scientific community due to its broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the physical and chemical properties of **Avarol**, alongside detailed experimental protocols for its characterization and analysis of its biological effects. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

Avarol is characterized as an off-white, light-sensitive solid.[2] Its core structure consists of a rearranged drimane-type sesquiterpenoid skeleton linked to a hydroquinone moiety.[1] This unique chemical architecture is responsible for its diverse biological activities. The key physicochemical properties of **Avarol** are summarized in the table below.



Property	Value	Reference
Molecular Formula	C21H30O2	[1][3]
Molecular Weight	314.46 g/mol	[1][4]
Appearance	Off-white solid	[2]
Solubility	Soluble in Ethanol and DMSO	[2]
Boiling Point	449.5 °C	[4]
Density	1.055 g/cm ³	
Purity	≥97% (by HPLC)	[2]
Storage	Store at 4°C or -20°C, protected from light	[2]

Spectroscopic Data

The structural elucidation of **Avarol** has been accomplished through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental for the structural confirmation of **Avarol**. The chemical shifts are influenced by the electronic environment of each proton and carbon atom within the molecule.

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Ranges for **Avarol**.



Nucleus	Chemical Shift (ppm)	Functional Group Assignment
¹ H NMR	0.5 - 2.5	Aliphatic protons (sesquiterpenoid skeleton)
4.5 - 5.5	Vinylic protons	
6.5 - 7.0	Aromatic protons (hydroquinone ring)	
4.0 - 5.0	Hydroxyl protons (may vary with solvent and concentration)	-
¹³ C NMR	10 - 60	Aliphatic carbons (sesquiterpenoid skeleton)
110 - 140	Aromatic and vinylic carbons	
140 - 160	Oxygenated aromatic carbons	-

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in **Avarol**. The spectrum exhibits characteristic absorption bands corresponding to the vibrational frequencies of specific bonds.

Table 3: Characteristic IR Absorption Bands for **Avarol**.

Wavenumber (cm⁻¹)	Vibration Type	Functional Group
3200 - 3600 (broad)	O-H stretch	Hydroxyl (hydroquinone)
2850 - 3000	C-H stretch	Aliphatic
~1600	C=C stretch	Aromatic ring
~1200	C-O stretch	Phenolic

Mass Spectrometry (MS)



Mass spectrometry is used to determine the molecular weight of **Avarol** and to gain structural information from its fragmentation pattern. Under electrospray ionization (ESI), **Avarol** typically forms a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻. The fragmentation pattern is characterized by the loss of small neutral molecules and cleavage of the sesquiterpenoid skeleton.

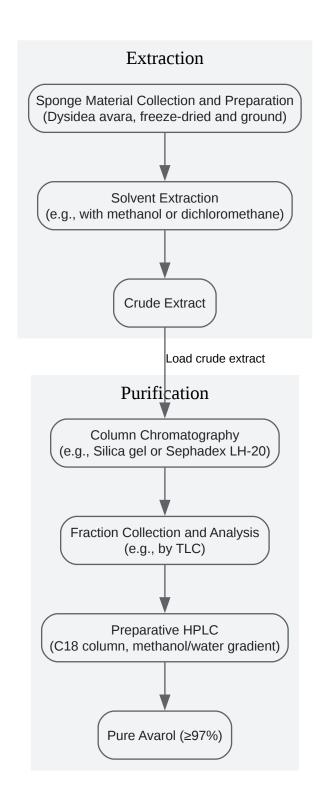
UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the **Avarol** molecule. The hydroquinone moiety is the primary chromophore. In a polar solvent like methanol or ethanol, **Avarol** is expected to exhibit an absorption maximum (λ max) in the UV region, characteristic of phenolic compounds.

Experimental Protocols Isolation and Purification of Avarol from Dysidea avara

The following is a representative protocol for the isolation and purification of **Avarol**.





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Caption: Workflow for the isolation and purification of **Avarol**.



- Extraction: The sponge material (Dysidea avara) is collected, freeze-dried, and ground to a fine powder. The powdered sponge is then extracted with an appropriate organic solvent, such as methanol or dichloromethane, to yield a crude extract.
- Initial Purification: The crude extract is subjected to column chromatography, typically using silica gel or Sephadex LH-20, to separate the components based on polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing Avarol.
- Final Purification: The Avarol-containing fractions are pooled and further purified by
 preparative high-performance liquid chromatography (HPLC) using a C18 column with a
 methanol/water gradient. This step yields Avarol with a purity of ≥97%.

Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells (e.g., HeLa, A549) are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
- Treatment: The cells are treated with various concentrations of **Avarol** (typically in a serum-free medium) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) only.
- MTT Addition: An MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for 2-4 hours at 37°C.
- Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance is read at a wavelength of 570-590 nm using a microplate reader.
- Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC₅₀ value (the concentration of **Avarol** that inhibits 50% of cell growth) is determined.



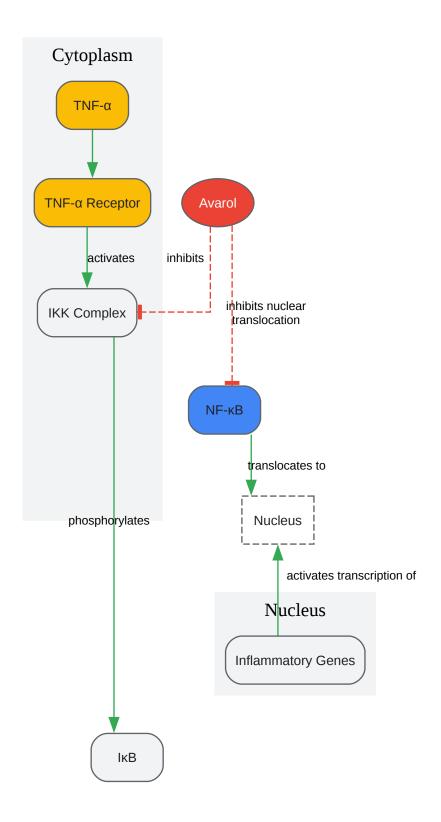
Biological Activities and Signaling Pathways

Avarol exhibits a range of biological activities, including anticancer, anti-inflammatory, and antiviral effects. These activities are mediated through its interaction with various cellular signaling pathways.

Anti-inflammatory Activity via TNF-α/NF-κB Pathway Inhibition

Avarol has been shown to exert anti-inflammatory effects by inhibiting the generation of tumor necrosis factor-alpha (TNF- α) and the subsequent activation of the nuclear factor-kappa B (NF- κ B) signaling pathway.[2] This pathway is a key regulator of the inflammatory response.





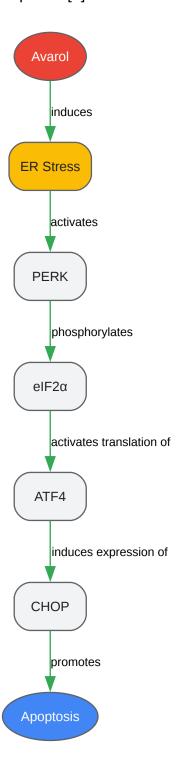
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Caption: Inhibition of the TNF- α /NF- κ B signaling pathway by **Avarol**.



Anticancer Activity via PERK-eIF2α-CHOP Pathway Activation

Avarol induces apoptosis in certain cancer cells, such as pancreatic ductal adenocarcinoma, by activating the PERK-eIF2α-CHOP signaling pathway, which is a component of the endoplasmic reticulum (ER) stress response.[5]





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Caption: **Avarol**-induced apoptosis via the PERK-eIF2α-CHOP pathway.

Antiviral Activity against HIV

Avarol has demonstrated anti-HIV activity, which is attributed to its ability to inhibit the viral enzyme reverse transcriptase. This inhibition prevents the conversion of the viral RNA genome into DNA, a crucial step in the HIV replication cycle.

Conclusion

Avarol is a marine natural product with significant therapeutic potential. This guide has summarized its key physical and chemical properties and provided an overview of the experimental protocols used for its study. The elucidation of its mechanisms of action, particularly its effects on the TNF-α/NF-κB and PERK-eIF2α-CHOP signaling pathways, provides a strong foundation for its further development as a lead compound in anticancer and anti-inflammatory drug discovery. Researchers are encouraged to use the information and protocols provided herein to further explore the pharmacological potential of this fascinating molecule.

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